Allyl 4-aminobenzoate
Overview
Description
Allyl 4-aminobenzoate is an organic compound that belongs to the class of aminobenzoates It is characterized by the presence of an allyl group attached to the 4-position of the aminobenzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Allyl 4-aminobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-aminobenzoic acid with allyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically requires heating under reflux conditions to achieve a high yield of the desired product.
Another method involves the use of allyl chloride and 4-aminobenzoic acid in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction proceeds via nucleophilic substitution, where the amino group of 4-aminobenzoic acid attacks the allyl chloride, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Allyl 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield allyl aldehyde or allyl carboxylic acid, while reduction of a nitro group results in the formation of an amino group.
Scientific Research Applications
Allyl 4-aminobenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of allyl 4-aminobenzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it may inhibit sodium channels in nerve cells, preventing the transmission of pain signals. The compound’s antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Procaine: Another local anesthetic with a similar aminobenzoate structure.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Butamben: Used as a topical anesthetic with a similar mechanism of action.
Uniqueness
Allyl 4-aminobenzoate is unique due to the presence of the allyl group, which imparts distinct chemical properties and reactivity compared to other aminobenzoates. This structural feature allows for unique applications and modifications that are not possible with other similar compounds.
Properties
IUPAC Name |
prop-2-enyl 4-aminobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h2-6H,1,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLUGZNGGNESST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30517419 | |
Record name | Prop-2-en-1-yl 4-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30517419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62507-78-2 | |
Record name | Prop-2-en-1-yl 4-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30517419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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